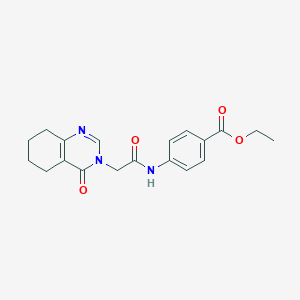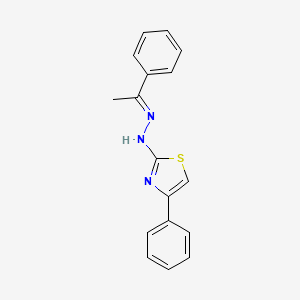![molecular formula C14H16N2O3S B2406693 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide CAS No. 2034264-06-5](/img/structure/B2406693.png)
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene is a heterocyclic compound that consists of a fused benzene and thiophene ring . Oxalamide is a type of amide that is derived from oxalic acid. The specific compound you’re asking about seems to be a derivative of these two compounds.
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activity . Various strategies have been developed, including condensation reactions and heterocyclization of different substrates .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene involves a five-membered ring containing a sulfur atom . The structure of the specific compound you’re asking about would likely involve this ring structure, along with the oxalamide group.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including those involving the formation of C–C, C–B, and C–S bonds . The specific reactions that “N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide” would undergo are not clear without more information.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Benzo[b]thiophene is a white to light yellow crystalline powder that is soluble in some polar solvents like methanol and dichloromethane .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Benzothiophene derivatives have shown significant antimicrobial properties . They have been tested against various microorganisms, and some have displayed high antibacterial activity against S. aureus .
Antioxidant Capacities
Certain benzothiophene derivatives have demonstrated high antioxidant capacities, surpassing the antioxidant capacity of universally accepted references such as trolox .
Affinity towards 5-HT1A Receptors
Some benzothiophene derivatives have shown affinity towards 5-HT1A receptors, which play a crucial role in serotonin neurotransmission . This makes them potential candidates for the treatment of psychiatric disorders such as depression and anxiety .
Industrial Chemistry and Material Science
Thiophene derivatives, which include benzothiophene compounds, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including benzothiophene derivatives, have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs), contributing to the development of display and lighting technologies .
Monoclonal Antibody Production
Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion
Benzo[b]thiophene-2-boronic acid, a related compound, is used in the synthesis of phosphorescent sensor for quantification of copper (II) ion .
Mecanismo De Acción
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of therapeutic properties .
Mode of Action
Benzothiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Pathways
Benzothiophene derivatives have been known to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and l1210 cell selectors .
Result of Action
Safety and Hazards
Direcciones Futuras
Thiophene derivatives have been the focus of much research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely continue to explore the synthesis of new thiophene derivatives and investigate their potential biological activities.
Propiedades
IUPAC Name |
N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-methyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-14(19,8-16-13(18)12(17)15-2)11-7-9-5-3-4-6-10(9)20-11/h3-7,19H,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQIJUSYQHPQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC)(C1=CC2=CC=CC=C2S1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)
![2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406620.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)
amino]-2-pyrrolidinone](/img/structure/B2406622.png)
![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)
![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)
![N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2406631.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2406633.png)